molecular formula C14H17BrO2 B12643141 8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine

8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine

Cat. No.: B12643141
M. Wt: 297.19 g/mol
InChI Key: ZRIPBBMBVIJQFZ-UHFFFAOYSA-N
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Description

8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine is a synthetic organic compound that belongs to the class of benzoxonines This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a tetrahydrobenzoxonine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable precursor, followed by methoxylation and cyclization to form the tetrahydrobenzoxonine ring. The reaction conditions often involve the use of bromine or brominating agents, methanol or other methoxylating agents, and acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce azides or thiols.

Scientific Research Applications

8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 6,7,8,9-Tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one
  • 2,3,4,5-Tetrahydro-7-hydroxy-8-methoxy-1-benzazepin-5-one

Uniqueness

8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine is unique due to its specific substitution pattern and ring structure. The presence of both a bromine atom and a methoxy group on the tetrahydrobenzoxonine ring distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

8-bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine

InChI

InChI=1S/C14H17BrO2/c1-10-4-3-5-11-12(17-9-8-10)6-7-13(16-2)14(11)15/h4,6-7H,3,5,8-9H2,1-2H3

InChI Key

ZRIPBBMBVIJQFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2Br)OC)OCC1

Origin of Product

United States

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